mk2 Inhibitor

Description

Significance of MK2 in Cellular Signaling Networks

MK2 is a critical node in cellular signaling, primarily known for its role in the inflammatory response. nih.govnih.gov It is activated by p38 MAPK in response to cellular stress and is essential for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govbiorxiv.orgtocris.com MK2 achieves this regulation largely through post-transcriptional mechanisms, stabilizing the messenger RNA (mRNA) of these cytokines. nih.govnih.gov Studies using MK2-deficient mice have demonstrated a significant reduction in the biosynthesis of these inflammatory mediators, highlighting MK2's central role in inflammatory conditions. nirmauni.ac.innih.gov

Beyond inflammation, MK2 is involved in a diverse array of cellular processes. nirmauni.ac.in It participates in cell cycle regulation; upon DNA damage, MK2 can phosphorylate cell cycle phosphatases like Cdc25, leading to cell cycle arrest and allowing time for DNA repair. tocris.comnih.gov The kinase also influences cell migration and cytoskeleton reorganization by phosphorylating substrates such as the small heat shock protein Hsp27. nirmauni.ac.intocris.com Furthermore, MK2 is implicated in regulating the stability of various transcripts through its control over RNA-binding proteins, thereby influencing a wide range of cellular functions. nih.gov Its activity is also connected to the nuclear export of its upstream activator, p38 MAPK, a unique function that distinguishes it from other p38 substrates. nih.gov This intricate involvement in fundamental cellular activities underscores the significance of MK2 in maintaining cellular homeostasis and responding to external stimuli.

Rationale for Targeting MK2 in Research: Advantages over Upstream Kinase Inhibition

The p38 MAPK pathway has long been an attractive target for developing anti-inflammatory therapies. biorxiv.org However, direct inhibition of p38 MAPK has been fraught with challenges, including significant toxicity and off-target effects observed in clinical trials. nih.govresearchgate.net These issues are largely attributed to the pleiotropic nature of p38, which phosphorylates numerous substrates involved in various essential physiological processes. tandfonline.com

Targeting MK2, a direct and primary downstream substrate of p38α and p38β, offers a more refined approach. nih.govbiorxiv.org This strategy is based on the rationale that inhibiting MK2 can selectively block the pro-inflammatory signals mediated by the p38 pathway while sparing other p38-dependent cellular functions. researchgate.nettandfonline.com A key advantage is that MK2 has a more limited range of substrates compared to p38, suggesting that its inhibition would have fewer side effects. nih.gov For example, p38 also phosphorylates MSK1/MSK2, kinases involved in the production of the anti-inflammatory cytokine IL-10; inhibiting p38 can therefore disrupt both pro- and anti-inflammatory signals, whereas MK2 inhibition does not significantly affect IL-10 production. biorxiv.orgtandfonline.com

Crucially, research has shown that mice lacking the MK2 gene are viable, fertile, and exhibit no obvious developmental defects, which is in stark contrast to the embryonic lethality observed in p38 MAPK knockout mice. nih.govnih.gov This suggests that MK2 is not essential for normal development and its long-term inhibition may be better tolerated. nih.gov Therefore, developing specific MK2 inhibitors is seen as a safer and more targeted therapeutic strategy for inflammatory diseases, potentially avoiding the clinical failures associated with broad p38 MAPK inhibitors. nirmauni.ac.inbiorxiv.org

Overview of MK2 Inhibitors as a Research Area

The pursuit of MK2 inhibitors as a focused therapeutic strategy has become a dynamic area of drug discovery and development. nirmauni.ac.in Initial efforts led to the creation of ATP-competitive inhibitors, but these often struggled with poor selectivity and cell permeability. biorxiv.org Research has since evolved, leading to the development of new classes of inhibitors, including non-ATP-competitive and irreversible covalent inhibitors, to overcome these early challenges. nih.govbiorxiv.org

The field has produced several research-grade small molecule inhibitors that have been instrumental in validating MK2 as a therapeutic target in various preclinical models of disease, including inflammatory bowel disease, rheumatoid arthritis, and cancer. nih.govresearchgate.netnirmauni.ac.in These compounds have demonstrated the ability to reduce the production of key inflammatory cytokines. nirmauni.ac.in For instance, the benzothiophene (B83047) inhibitor PF-3644022 showed efficacy in rat models of acute and chronic inflammation. nirmauni.ac.in More recently, targeted covalent inhibitors like CC-99677 have been developed, which form an irreversible bond with a specific cysteine residue in the ATP binding site of MK2, offering high selectivity and sustained target engagement. nih.govmdpi.com

Additionally, peptide-based inhibitors such as MMI-0100 have been explored. nih.gov This cell-permeable peptide was designed to target the substrate-binding site of MK2. nih.gov The ongoing research, evidenced by recent patents and the development of novel chemical scaffolds, indicates a sustained interest from both academic and pharmaceutical sectors in harnessing MK2 inhibition for the treatment of a wide range of autoimmune and inflammatory disorders. bioworld.combioworld.comacs.org

Interactive Data on Select MK2 Inhibitors

| Inhibitor Name | Type / Class | Mechanism of Action | Key Research Findings |

| PF-3644022 | Small Molecule / Benzothiophene | ATP-competitive inhibitor of MK2. nirmauni.ac.in | Orally efficacious in rat models of LPS-induced TNF-α production and streptococcal cell wall-induced arthritis. nirmauni.ac.in Used in research to differentiate MK2-dependent and independent signaling. biorxiv.orgrupress.org |

| CC-99677 | Small Molecule / Chloropyrimidine | Selective, targeted covalent (irreversible) inhibitor. nih.gov Bonds to cysteine 140 in the ATP binding site. nih.govmdpi.com | Potently inhibits Hsp27 phosphorylation. nih.gov Its cytokine inhibitory profile differs from p38 inhibitors, potentially avoiding tachyphylaxis. nih.govmdpi.com Showed a favorable safety profile in a Phase 1 study with healthy volunteers. nih.govthe-rheumatologist.org |

| MMI-0100 | Peptide Inhibitor | Cell-permeant peptide that targets the substrate-binding site of MK2. nih.gov | Inhibits the phosphorylation of Hsp27. nih.gov Shown to attenuate Aβ1−42 and LPS-induced neuroinflammation and memory impairments in vivo. tandfonline.com |

| ATI-450 (CDD-450) | Small Molecule | Allosteric inhibitor that selectively blocks p38α activation of MK2. nih.govresearchgate.net | Inhibits IL-1β and TNFα production. nih.gov Spares other p38α effectors, such as ATF-2. nih.gov |

| MK2.III | Small Molecule | Specific inhibitor of MK2. nih.gov | Enhanced the DNA-damaging effects of etoposide (B1684455) in small cell lung cancer cells in vitro and in vivo. nih.govnih.gov |

| CMPD-1 | Small Molecule | Selective inhibitor of p38α-mediated MK2a phosphorylation. tocris.com | Binds to p38, altering its active site to selectively inhibit MK2 phosphorylation. nih.gov Also noted to have off-target effects as a tubulin polymerization inhibitor. nih.govtocris.com |

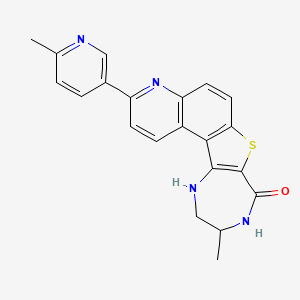

Structure

2D Structure

Properties

IUPAC Name |

15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWRPDHVGMHLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Biology of Mk2

MK2 Activation and Upstream Regulation

The activation of MK2 is a tightly regulated process, primarily dependent on the upstream p38 mitogen-activated protein kinase (MAPK) cascade. pnas.org In its inactive state, MK2 resides predominantly in the nucleus, complexed with p38 MAPK. pnas.org This interaction is crucial not only for MK2 activation but also for the mutual stability of both kinases, as the genetic deletion of one often results in reduced expression of the other. nih.govnih.gov

The activation of MK2 is contingent upon its direct interaction with and phosphorylation by p38 MAPK. frontiersin.org The p38 MAPK family consists of four isoforms (p38α, p38β, p38γ, and p38δ), with the α and β isoforms being the primary activators of MK2. frontiersin.orgnih.gov The upstream activation of p38 itself is triggered by a variety of stimuli, including inflammatory cytokines (e.g., TNFα, IL-1), Toll-like receptor (TLR) signaling, and cellular stressors like UV irradiation and oxidative stress. frontiersin.orgtocris.com These stimuli activate a three-tiered kinase cascade, where a MAP3K (e.g., TAK1, ASK1) phosphorylates and activates a MAP2K (MKK3 or MKK6), which in turn dually phosphorylates p38 on specific threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop. frontiersin.orgnih.gov

Once activated, p38 MAPK phosphorylates MK2 within their pre-formed nuclear complex. pnas.org This complex formation is mediated by a docking domain located in the C-terminal region of MK2, which binds to p38. nih.govpnas.org This stable interaction facilitates efficient phosphorylation and is essential for the subsequent cellular functions of MK2. pnas.org Following activation, the entire p38-MK2 complex is exported from the nucleus to the cytoplasm, allowing the active kinase to access its cytoplasmic substrates. nih.govnih.gov This nuclear export is a key regulatory step, as it relocates the active signaling module to a different cellular compartment. nih.gov

The activation of MK2 by p38 MAPK involves the phosphorylation of several key residues on the MK2 protein. The primary sites of phosphorylation are Threonine-222 (T222) in the activation loop, Serine-272 (S272), and Threonine-334 (T334). frontiersin.orgpnas.org

Phosphorylation of T222: This residue is located on the activation loop of the kinase domain. Its phosphorylation is a critical event for switching the enzyme to its catalytically active state, a common mechanism for protein kinase activation. pnas.orgnih.gov

Phosphorylation of S272 and T334: These regulatory sites are located outside the catalytic domain. pnas.org Phosphorylation at T334 is particularly significant as it induces a conformational change in MK2. nih.govpnas.org This change exposes a nuclear export signal (NES) in the C-terminal region of MK2, which facilitates the binding of exportin-1 and the subsequent translocation of the entire active p38α-MK2 complex from the nucleus to the cytoplasm. nih.govpnas.org

The phosphorylation of these sites transforms MK2 from an inactive, nucleus-bound protein into a mobile, active kinase capable of phosphorylating a host of cytoplasmic and nuclear targets, thereby propagating the stress or inflammatory signal. nih.govpnas.org

Downstream Substrates and Effector Molecules of MK2

Once activated and translocated to the cytoplasm, MK2 phosphorylates a diverse range of substrates, mediating the cellular responses initiated by the p38 MAPK pathway. nih.govnih.gov These substrates are involved in critical cellular functions including cytoskeletal organization, mRNA stability, and autophagy. tocris.com

Heat Shock Protein 27 (Hsp27) is a prominent and well-characterized substrate of MK2. tocris.comassaygenie.com Hsp27 is a small heat shock protein that functions as a molecular chaperone and plays a crucial role in regulating actin cytoskeleton dynamics. researchgate.net In its unphosphorylated state, Hsp27 binds to the barbed ends of actin filaments, preventing polymerization and promoting stability. researchgate.net

MK2-mediated phosphorylation of Hsp27, primarily at Serine-82, inhibits its chaperone activity and its ability to cap actin filaments. researchgate.netfrontiersin.org This leads to a shift in the equilibrium of Hsp27 oligomers from large aggregates to smaller dimers and monomers, which promotes actin polymerization and remodeling of the cytoskeleton. researchgate.net The functional consequences of Hsp27 phosphorylation by MK2 are significant and include:

Enhanced Cell Motility: By promoting actin polymerization and stress fiber formation, the MK2-Hsp27 axis is implicated in increased cell migration. frontiersin.orgnih.gov This has been shown to be a factor in the pro-invasive and pro-metastatic activities of some cancer cells. frontiersin.org

Regulation of Vascular Barrier Integrity: The MK2 pathway is crucial for maintaining and repairing the endothelial barrier, partly through actin and vimentin (B1176767) remodeling, processes influenced by Hsp27. wikipedia.org

Targeting the MK2-Hsp27 axis has been proposed as a strategy to reduce cancer cell migration and metastasis. frontiersin.org For instance, the MK2 inhibitor ATI-450 has been shown to block Hsp27 activation. nih.gov

Tristetraprolin (TTP) is an RNA-binding protein that plays a key role in post-transcriptional gene regulation by promoting the degradation of certain mRNAs. nih.govtandfonline.com TTP specifically binds to AU-rich elements (AREs) found in the 3'-untranslated region (3'-UTR) of the mRNAs of many pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα). tandfonline.com By recruiting deadenylase complexes, TTP binding leads to the rapid decay of these transcripts, thus limiting the inflammatory response. nih.gov

MK2 directly regulates TTP function through phosphorylation at two key serine residues, S52 and S178. nih.govoup.com Phosphorylation at these sites does not prevent TTP from binding to mRNA. nih.gov Instead, it creates a docking site for 14-3-3 chaperone proteins. nih.gov The binding of 14-3-3 proteins to phosphorylated TTP has several consequences:

Inhibition of mRNA Decay: The TTP:14-3-3 complex is unable to recruit the deadenylase machinery necessary for mRNA degradation. nih.govnih.gov This effectively stabilizes the target mRNA (e.g., TNFα mRNA), leading to increased protein synthesis and a prolonged inflammatory response. tandfonline.com

Increased TTP Protein Stability: Paradoxically, phosphorylation by MK2 also leads to increased stability of the TTP protein itself, preventing its co-degradation with the target mRNA. tandfonline.com

This mechanism represents a critical feedback loop where the stress-activated p38/MK2 pathway temporarily switches off the mRNA-destabilizing function of TTP, allowing for a rapid but transient surge in the production of inflammatory mediators. tandfonline.comnih.gov

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and survival. Beclin1 is a central component of the class III phosphatidylinositol 3-kinase (PI3K-III) complex, which is essential for the initiation of autophagy. nih.govnih.gov

Recent research has identified Beclin1 as a substrate of MK2. nih.govnih.gov MK2 (along with its close homolog MK3) directly phosphorylates Beclin1 at Serine-90 (S90). nih.govmdpi.com This phosphorylation event is a positive regulator of autophagy. It is thought to promote autophagy through at least two mechanisms:

Activation of PI3K-III Kinase Activity: Phosphorylation of Beclin1 at S90 enhances the lipid kinase activity of the Beclin1-VPS34-ATG14 complex, which is a crucial step in the formation of autophagosomes. nih.govresearchgate.net

Disruption of Inhibitory Complexes: The interaction of Beclin1 with the anti-apoptotic protein Bcl-2 inhibits autophagy. nih.govmdpi.com Starvation-induced phosphorylation of Beclin1 at S90 by MK2 can disrupt this inhibitory binding, freeing Beclin1 to participate in the initiation of autophagy. mdpi.com

Studies have shown that targeting MK2 can suppress this protective autophagy in cancer cells, sensitizing them to chemotherapy. nih.gov This highlights the role of the MK2-Beclin1 axis in modulating cell survival under genotoxic stress.

Interactive Data Tables

Table 1: Key Proteins in the MK2 Signaling Pathway

| Protein | Role in Pathway | Function |

|---|---|---|

| p38 MAPK | Upstream Activator | A stress-activated kinase that phosphorylates and activates MK2 in the nucleus. frontiersin.org |

| MK2 | Kinase | Phosphorylates downstream substrates like Hsp27, TTP, and Beclin1 to regulate cellular processes. nih.gov |

| Hsp27 | Downstream Substrate | A chaperone protein that, when phosphorylated by MK2, regulates actin dynamics and cell motility. researchgate.netfrontiersin.org |

| TTP | Downstream Substrate | An RNA-binding protein whose mRNA-destabilizing activity is inhibited by MK2 phosphorylation. nih.govtandfonline.com |

| Beclin1 | Downstream Substrate | A key autophagy protein that is activated by MK2 phosphorylation, promoting autophagosome formation. nih.govmdpi.com |

| 14-3-3 | Adaptor Protein | Binds to phosphorylated TTP, preventing mRNA decay and stabilizing pro-inflammatory transcripts. nih.gov |

Table 2: Compound Names Mentioned

| Compound Name | Class | Target/Note |

|---|---|---|

| ATI-450 | Small Molecule Inhibitor | An orally bioavailable inhibitor of the MK2 pathway. nih.govoup.com |

| PF-3644022 | Small Molecule Inhibitor | A potent this compound. tocris.com |

| PHA 767491 | Small Molecule Inhibitor | An this compound that also inhibits cyclin-dependent kinases (cdks). tocris.com |

| SB202190 | Small Molecule Inhibitor | A general p38 inhibitor that blocks the phosphorylation of multiple p38 substrates, including MK2. nih.gov |

Cdc25 Phosphorylation

MAPK-activated protein kinase 2 (MK2) is a key player in the regulation of the cell cycle, specifically through its interaction with the Cdc25 family of phosphatases. These phosphatases are crucial for the activation of cyclin-dependent kinases (CDKs), which drive the transitions between cell cycle phases. nih.gov MK2, along with its upstream activator p38 MAPK, participates in the checkpoint response to DNA damage. nih.gov

Research has clarified the specific roles of p38 and MK2 in phosphorylating Cdc25B, one of the three human Cdc25 isoforms. Using mass spectrometry and phospho-specific antibodies, studies have shown that MK2 directly phosphorylates Cdc25B at multiple serine residues, including S169, S323, S353, and S375. In contrast, p38 MAPK phosphorylates Cdc25B at a different site, S249. nih.gov This multi-site phosphorylation highlights the complex regulation of Cdc25B activity. The phosphorylation of Cdc25C at serine 216 is a well-conserved inhibitory event that has been shown to mediate G2-phase arrest in response to DNA damage. nih.gov This specific phosphorylation is a shared mechanism in mammalian cells responding to both DNA damage and metabolic stress. nih.gov

The phosphorylation of Cdc25B at S323 by MK2 is detectable at the centrosome during a normal cell cycle, suggesting a role for MK2 in regulating mitotic entry. nih.gov The involvement of multiple kinases in phosphorylating Cdc25 illustrates the intricate nature of in vivo phosphorylation patterns and their role in cell cycle control. nih.govnih.gov

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Regulation

MK2 plays a critical role in cell fate decisions by directly regulating Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death pathways. mhh.deh1.co In response to pro-inflammatory stimuli like TNF and LPS, as well as during bacterial infections, the p38 MAPK/MK2 pathway is activated. mhh.de Activated MK2 then directly phosphorylates RIPK1. h1.conih.gov

This phosphorylation event, occurring at serine 321 (S321) in mice and S320 in humans, serves as a crucial negative feedback mechanism. h1.conih.gov It inhibits the kinase activity of RIPK1 and its ability to form cytotoxic complexes, such as complex-II, with FADD and caspase-8. mhh.deh1.co By doing so, MK2-mediated phosphorylation suppresses both RIPK1-dependent apoptosis and necroptosis. mhh.denih.gov This action effectively creates a checkpoint that favors cell survival and cytokine production over cell death. h1.co

The importance of this regulation is highlighted in the context of bacterial infections. For instance, the pathogen Yersinia enterocolitica targets the p38MAPK/MK2 pathway to promote RIPK1-dependent apoptosis in infected macrophages. mhh.de MK2's phosphorylation of RIPK1, therefore, protects the host cell from infection-induced apoptosis. mhh.de This regulatory axis demonstrates how MK2 integrates signals from cytokines and pathogens to control RIPK1's cytotoxic potential, thereby preventing aberrant cell death and potentially fatal consequences for the host. h1.cobohrium.com

Ataxia-Telangiectasia Group D-Associated Gene (ATDC/TRIM29) Phosphorylation

MK2 is directly involved in the DNA damage response (DDR) through its phosphorylation of the Ataxia-Telangiectasia Group D-Associated Gene (ATDC), also known as TRIM29. nih.govaacrjournals.org ATDC/TRIM29 is a protein highly expressed in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), and plays a significant role in mediating resistance to therapies like ionizing radiation (IR). nih.govaacrjournals.org

Following DNA damage, the DNA damage sensor ATM (Ataxia Telangiectasia Mutated) is activated. aacrjournals.org In an ATM-dependent manner, MK2 directly phosphorylates ATDC at serine 550 (Ser550). nih.govaacrjournals.org This phosphorylation is essential for the radioprotective function of ATDC. nih.govaacrjournals.org The phosphorylated ATDC then interacts with the E3 ubiquitin ligase RNF8, which is a critical component of the DDR pathway responsible for recruiting DNA repair proteins to the sites of damage. nih.gov This interaction promotes downstream DNA damage responses, including the ubiquitination of γ-H2AX and the phosphorylation of 53BP1, ultimately facilitating DNA repair and enhancing cell survival. nih.govtandfonline.com

The identification of this DNA repair pathway, leading from ATM and MK2 to ATDC, establishes ATDC as a key downstream effector in the DDR. nih.gov This mechanism underscores the role of MK2 in promoting cell survival and therapeutic resistance in cancer cells by regulating DNA repair processes. nih.govaacrjournals.org

Interactions with c-Myc, Bcl-2 Family Proteins, and p53

MK2 participates in complex signaling networks involving key regulators of cell proliferation, apoptosis, and tumor suppression, including c-Myc, Bcl-2 family proteins, and p53.

c-Myc: The oncoprotein c-Myc is a transcription factor that regulates a vast number of genes involved in cell growth and proliferation. promegaconnections.com Its activity is tightly controlled through interactions with various proteins. nih.gov While a direct regulatory interaction between MK2 and c-Myc is not extensively detailed in the provided context, the pathways they are involved in, such as cell cycle control and stress responses, are interconnected. For instance, checkpoint kinase MK2 can phosphorylate Che-1, a transcriptional cofactor, which in turn can cooperate with c-Myc in regulating cell proliferation. nih.gov

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the intrinsic apoptosis pathway. nih.govnih.gov This family includes both anti-apoptotic members (like BCL-2 itself) and pro-apoptotic members (like BAX and BAK). nih.govfrontiersin.org The balance between these opposing factions determines whether a cell lives or dies. researchgate.net MK2 can influence apoptosis, and while a direct binding interaction with Bcl-2 family members isn't the primary mechanism described, its role in phosphorylating proteins involved in apoptosis, such as RIPK1, indirectly affects these pathways. mhh.de Furthermore, some studies have shown that vitamin K2, which can activate p38 (the upstream kinase of MK2), can induce autophagy that is modulated by Bcl-2 expression. nih.gov MK2 has also been shown to promote the nuclear translocation of caspase-3, a key executioner of apoptosis, though this function was found to be independent of its enzymatic activity. nih.gov

p53: The tumor suppressor p53, often called the "guardian of the genome," responds to cellular stress, including DNA damage, by inducing cell cycle arrest or apoptosis. youtube.comyoutube.comyoutube.com The p38/MK2 pathway is a critical component of the DNA damage response network, particularly in p53-deficient tumor cells. nih.gov Research has revealed a "synthetic lethal" interaction between MK2 and p53 deficiency. nih.gov This means that while the loss of either MK2 or p53 alone is tolerable for a cancer cell, the loss of both is lethal. In p53-deficient tumors, MK2 inhibition leads to increased sensitivity to DNA-damaging chemotherapies like cisplatin (B142131). nih.gov Mechanistically, MK2 can phosphorylate HDM2, a negative regulator of p53, which leads to p53 degradation. nih.gov Therefore, inhibiting MK2 can reduce HDM2 phosphorylation, leading to the stabilization and increased expression of p53, which in turn can promote senescence or apoptosis in cancer cells. nih.gov

Heat Shock Factor 1 (HSF1) Inhibition

MK2 acts as a negative regulator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response (HSR). nih.gov The HSR is a crucial cellular defense mechanism against proteotoxic stress, involving the production of heat shock proteins (HSPs) that function as molecular chaperones. mit.edu

MK2 directly phosphorylates HSF1 at a specific residue, serine 121 (S121). nih.gov This phosphorylation event inhibits the transcriptional activity of HSF1. The mechanism of this inhibition involves two key aspects:

Decreased DNA Binding: Phosphorylation at S121 reduces the ability of HSF1 to bind to the heat shock elements (HSEs) located in the promoters of its target genes, such as those encoding HSPs. nih.govresearchgate.net

Enhanced HSP90 Binding: The phosphorylation of S121 promotes the binding of HSF1 to HSP90, a major chaperone that acts as a repressor of HSF1 activity. nih.govmdpi.com

By inhibiting HSF1, MK2 effectively dampens the expression of HSPs and can also negatively regulate the transcription of certain cytokine genes. nih.gov This regulatory role positions MK2 as a key modulator of the cellular stress response, influencing protein homeostasis and inflammation. nih.govmit.edu

Subcellular Localization, Translocation, and Compartmentalization of MK2

The function of MK2 is intricately linked to its dynamic movement within the cell. MK2 possesses both a nuclear localization sequence (NLS) and a nuclear export signal (NES), allowing it to shuttle between the nucleus and the cytoplasm. nih.govnih.gov

In its inactive state, MK2 typically resides in the nucleus. Upon cellular stress, the upstream kinase p38 MAPK is activated and also translocates into the nucleus. nih.gov Inside the nucleus, p38 MAPK binds to a docking motif on MK2 and phosphorylates it. This phosphorylation serves a dual purpose: it activates MK2's kinase activity and, crucially, it unmasks the NES located in the C-terminal region of MK2. nih.gov

The exposure of the NES is a prerequisite for the export of MK2 from the nucleus to the cytoplasm. nih.gov Importantly, the enzyme-substrate complex between p38 MAPK and MK2 remains stable after activation. As a result, when MK2 is transported to the cytoplasm, it co-exports the active p38 MAPK with it. nih.gov This translocation mechanism is a key feature of the p38/MK2 signaling pathway, ensuring that the activated kinase can reach its cytoplasmic substrates. Notably, the catalytic activity of MK2 is not required for this co-transport of p38. nih.gov This regulated nucleocytoplasmic shuttling allows MK2 to control the spatial distribution of p38 signaling and to act on a diverse range of targets in different cellular compartments.

Physiological Roles of MK2 in Cellular Homeostasis

MK2 plays multifaceted roles in maintaining cellular homeostasis, extending beyond its immediate stress-response functions. Its activities are crucial for regulating fundamental processes such as cell migration, cytoskeletal organization, and the production of inflammatory cytokines. nih.gov

A key physiological role of MK2 is the stabilization of its upstream activator, p38 MAPK. Cells and tissues lacking MK2 show significantly reduced levels of p38 MAPK protein, indicating that MK2 binding protects p38 from degradation. nih.gov

MK2's catalytic activity is essential for the biosynthesis of critical cytokines like tumor necrosis factor (TNF). nih.gov This function is post-transcriptional, impacting the stability and translation of cytokine mRNAs. Furthermore, MK2 is deeply involved in regulating the actin cytoskeleton. MK2-deficient cells exhibit defects in the formation of filopodia and show dramatically reduced cell migration. nih.gov This role is likely mediated through the phosphorylation of its major substrate, the small heat shock protein Hsp27 (Hsp25 in mice), which is known to regulate actin polymerization. nih.gov

In bone homeostasis, the p38/MK2 pathway is implicated, and vitamin K2, a nutrient important for bone formation, has been shown to activate p38. nih.govresearchgate.net Vitamin K2 also plays a role in calcium homeostasis, which is vital for both bone and cardiovascular health. researchgate.net Through its diverse substrates and regulatory functions, MK2 acts as a central node in the cellular network, linking stress signaling to fundamental physiological processes that ensure cellular and organismal stability.

DNA Damage Response Modulation

MK2 is a key player in the cellular response to DNA damage, acting as an essential effector kinase downstream of the primary DNA damage sensors, ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). biorxiv.orgresearchgate.net In response to genotoxic insults like ionizing radiation or chemotherapeutic agents, the ATM/ATR kinases are activated and, in turn, activate the p38/MK2 pathway. This activation often occurs in parallel to the canonical Chk1 and Chk2 checkpoint kinases. biorxiv.orgresearchgate.net

A crucial function of MK2 in the DNA damage response is the enforcement of cell cycle checkpoints, particularly the G2/M checkpoint. mdpi.com This prevents cells with damaged DNA from entering mitosis, providing time for DNA repair. MK2 accomplishes this by phosphorylating and inhibiting the Cdc25 family of phosphatases (Cdc25B and Cdc25C), which are required to activate the cyclin-dependent kinases that drive mitotic entry. mdpi.com

The role of MK2 is particularly critical in cells lacking the tumor suppressor p53. In p53-proficient cells, p53 can induce cell cycle arrest or apoptosis following DNA damage. However, a majority of cancers have mutated or lost p53, making them reliant on alternative pathways for survival. nih.gov These p53-deficient cells become highly dependent on the MK2-mediated checkpoint for cell cycle arrest and survival after sustaining DNA damage. nih.gov This reliance creates a synthetic lethal relationship, where inhibiting MK2 in p53-deficient cancer cells leads to mitotic catastrophe and cell death when combined with DNA-damaging chemotherapy. nih.gov

Regulation of Messenger RNA (mRNA) Stability and Translation

A primary and extensively studied function of MK2 is the post-transcriptional regulation of gene expression through the modulation of mRNA stability. nih.govnih.gov Many genes involved in the inflammatory response, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), contain AU-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). nih.govfrontiersin.org These AREs act as decay signals, targeting the mRNAs for rapid degradation. frontiersin.org

The key mediator of this ARE-dependent decay is the RNA-binding protein tristetraprolin (TTP). nih.govnih.gov TTP binds to AREs and recruits deadenylases, the enzymes that initiate mRNA degradation by removing the poly(A) tail. nih.govnih.gov MK2 controls this process directly. Upon activation, MK2 phosphorylates TTP at specific serine residues (Ser52 and Ser178 in mice). embopress.orgportlandpress.com This phosphorylation creates a binding site for 14-3-3 proteins. embopress.org The binding of 14-3-3 to phospho-TTP inhibits TTP's ability to recruit the deadenylase machinery, thereby preventing the degradation of the target mRNA. nih.govnih.gov This leads to the stabilization and increased translation of pro-inflammatory cytokine mRNAs, amplifying the inflammatory response. nih.govnih.gov

MK2's role extends beyond TTP. It can also phosphorylate other RNA-binding proteins, such as heterogeneous nuclear ribonucleoprotein A0 (hnRNPA0), which can enhance the stability of certain mRNAs. researchgate.net This complex regulatory network positions MK2 as a master regulator of the stability and translation of a significant portion of the transcriptome, particularly those genes involved in stress responses. nih.govfrontiersin.org

Control of Gene Expression

The control of gene expression by MK2 is primarily executed at the post-transcriptional level, intricately linked to its regulation of mRNA stability and translation as described above. By stabilizing the mRNAs of specific genes, MK2 effectively upregulates their protein expression without necessarily altering their transcription rates. nih.govresearchgate.net This mechanism allows for a rapid and potent cellular response to stimuli. The essential role of MK2 in the lipopolysaccharide-induced expression of cytokines like TNF-α, IL-6, and IFN-γ is a classic example of this post-transcriptional control. nih.govnih.gov

While its main influence is post-transcriptional, MK2 can also indirectly affect transcription. For instance, by regulating the expression of inflammatory mediators and transcription factors, MK2 can participate in feedback loops that modulate the transcriptional landscape of the cell. nih.gov Furthermore, MK2 has been implicated in chromatin remodeling, suggesting a more direct, albeit less characterized, role in transcriptional regulation. mdpi.com

Cellular Motility and Actin Cytoskeletal Remodeling

MK2 plays a significant role in regulating cell motility, a fundamental process involved in development, wound healing, and cancer metastasis. nih.govnih.gov This function is largely mediated through its phosphorylation of the small heat shock protein 27 (Hsp27). nih.govresearchgate.net In its unphosphorylated state, Hsp27 acts as a capping protein, binding to the barbed ends of actin filaments and inhibiting their polymerization. nih.gov Actin polymerization is the primary force-generating process that drives the protrusion of the cell membrane, a critical step in cell migration. researchgate.netnih.gov

Upon stress or mitogenic stimulation, activated MK2 phosphorylates Hsp27. nih.govresearchgate.net This phosphorylation causes Hsp27 to dissociate from the ends of actin filaments, thereby allowing actin polymerization to proceed. nih.govresearchgate.net This remodeling of the actin cytoskeleton is essential for the formation of migratory structures like filopodia and lamellipodia. nih.govictp.it Studies in MK2-deficient cells have demonstrated a marked reduction in cell migration and a defective formation of these actin-based protrusions, highlighting the essential role of the MK2-Hsp27 axis in cellular movement. nih.gov

Cell Growth and Differentiation Processes

The p38/MK2 signaling pathway is involved in the complex regulation of cell proliferation and differentiation, where its effects can be highly context-dependent. nih.govnih.gov MK2 participates in cell cycle control, as evidenced by its role in the G2/M DNA damage checkpoint, which directly impacts cell growth. mdpi.com

MK2 has also been shown to influence the differentiation of various cell types. In the immune system, for example, MK2 activity is important for the differentiation and function of macrophages. mdpi.comnih.gov It can promote the polarization of macrophages towards a pro-inflammatory (M1) or an anti-inflammatory/pro-tumoral (M2) phenotype, depending on the stimulus and microenvironment. researchgate.netpnas.org This modulation of macrophage function has significant implications for both inflammatory diseases and cancer. Furthermore, MK2 signaling has been implicated in other differentiation processes, such as myogenesis, and physiological responses not directly related to stress. nih.govnih.gov

Apoptosis Regulation

The role of MK2 in apoptosis, or programmed cell death, is complex and appears to be dualistic, capable of exerting both pro- and anti-apoptotic effects depending on the cellular context, the nature of the stimulus, and the duration of the signal. mdpi.comnih.gov

In some contexts, MK2 activation can promote apoptosis. For instance, following heat stress, the p38/MK2 pathway can lead to an accumulation of reactive oxygen species (ROS), which are potent inducers of apoptotic cell death. spandidos-publications.comconsensus.app However, in many other scenarios, MK2 functions as a survival kinase, protecting cells from apoptosis. A key anti-apoptotic mechanism involves the phosphorylation and inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov RIPK1 is a crucial initiator of both apoptosis and necroptosis (a form of programmed necrosis) in response to signals like TNF-α. MK2 directly phosphorylates RIPK1, which prevents its auto-phosphorylation and subsequent activation, thereby curtailing the death signal. mdpi.comnih.gov This protective role is particularly important in cancer cells, where MK2 inhibition can sensitize them to apoptosis induced by chemotherapy. nih.gov

Pathophysiological Involvement of MK2 in Disease Mechanisms

Given its central role in inflammation, cell survival, and motility, dysregulation of the MK2 signaling pathway is implicated in a wide range of human diseases. nih.govresearchgate.net

Inflammatory Diseases: As a key regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), MK2 is a major driver of chronic inflammatory conditions. nih.govbiorxiv.org Elevated MK2 activity is associated with autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (Crohn's disease and ulcerative colitis). nih.gov In these conditions, MK2-mediated stabilization of cytokine mRNAs perpetuates the inflammatory cycle, leading to tissue damage.

Cancer: MK2 plays a multifaceted role in cancer. nih.govresearchgate.net Its anti-apoptotic functions and its role in the DNA damage checkpoint contribute to the survival of cancer cells and their resistance to chemotherapy, especially in p53-mutated tumors. nih.govnih.gov Furthermore, MK2's regulation of cellular motility and invasion through Hsp27 phosphorylation promotes cancer metastasis. nih.gov In the tumor microenvironment, MK2 activity in immune cells, particularly macrophages, can promote a pro-tumoral M2 phenotype, which supports tumor growth, angiogenesis (the formation of new blood vessels), and immune suppression. researchgate.netpnas.orgfrontiersin.orgnih.gov Consequently, high MK2 expression or activation has been linked to poor prognosis in various cancers, including pancreatic, colon, and head and neck cancers. nih.govresearchgate.netnih.gov

Other Diseases: Emerging evidence suggests the involvement of the p38/MK2 pathway in other pathologies. In cardiovascular diseases , MK2 signaling is implicated in the inflammatory processes that drive atherosclerosis. In the nervous system , MK2 is involved in synaptic plasticity and may contribute to the cognitive dysfunction seen in neuroinflammatory and neurodegenerative disorders like Alzheimer's disease. frontiersin.org

Interactive Data Tables

Key Substrates of MK2 and Their Functions

| Substrate | Function of Phosphorylation | Cellular Process Affected |

| Tristetraprolin (TTP) | Inactivates TTP, preventing it from promoting mRNA decay. nih.govnih.govportlandpress.com | mRNA Stability, Inflammation |

| Hsp27 | Induces dissociation from actin filaments, promoting polymerization. nih.govresearchgate.net | Actin Cytoskeletal Remodeling, Cell Motility |

| Cdc25B/C | Inhibits phosphatase activity. mdpi.com | Cell Cycle Control (G2/M Checkpoint) |

| RIPK1 | Inhibits pro-apoptotic and pro-necroptotic activity. nih.gov | Apoptosis, Necroptosis |

| hnRNPA0 | Enhances binding to and stabilization of mRNA. researchgate.net | mRNA Stability, DNA Damage Response |

MK2 Involvement in Disease Pathophysiology

| Disease Category | Role of MK2 | Key MK2-Mediated Mechanisms |

| Inflammatory Diseases | Pro-inflammatory | Stabilization of cytokine mRNAs (e.g., TNF-α, IL-6). nih.govbiorxiv.org |

| Cancer | Pro-tumoral | Promotion of cell survival, drug resistance, metastasis, and angiogenesis. researchgate.netresearchgate.netnih.gov |

| Neurological Disorders | Dysregulation of synaptic function | Modulation of synaptic plasticity and neuroinflammation. frontiersin.org |

Role in Inflammatory Processes

The MK2 signaling pathway is a pivotal regulator of the inflammatory response. It is activated by a variety of inflammatory stimuli, including cytokines like tumor necrosis factor (TNF) and engagement of Toll-like receptors (TLRs). tandfonline.com A primary function of activated MK2 in this context is the post-transcriptional regulation of pro-inflammatory cytokine production. tandfonline.comnih.gov MK2 achieves this by phosphorylating and thereby inactivating RNA-binding proteins, such as tristetraprolin (TTP), which normally promote the degradation of messenger RNAs (mRNAs) containing AU-rich elements in their 3'-untranslated regions. researchgate.net This stabilization leads to increased translation and secretion of potent inflammatory mediators, including TNF-α, interleukin-1β (IL-1β), IL-6, and IL-8. jscimedcentral.commmu.ac.ukresearchgate.netnih.gov

Beyond cytokine regulation, the p38/MK2 pathway functions as an amplifier of inflammation. researchgate.nettandfonline.com It is involved in the production of chemokines like MCP-1, Mip-1α, and Mip-2α, which are crucial for recruiting immune cells to sites of inflammation. ijmcmed.org Furthermore, MK2 plays a role in determining the cellular outcome of an inflammatory signal, balancing pro-inflammatory signaling with the induction of cell death. tandfonline.com It does so by phosphorylating key signaling molecules like the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which inhibits the formation of cell death-inducing complexes and promotes pro-inflammatory gene expression. tandfonline.com

Given its central role in driving inflammation, inhibition of MK2 has emerged as a therapeutic strategy for a range of inflammatory conditions. nih.govmmu.ac.uk Targeting MK2 is seen as a potentially more specific approach with fewer side effects compared to inhibiting the upstream p38 MAPK, which has a broader range of cellular functions. nih.govnih.gov Research has also highlighted MK2's role in regulating the expression of matrix metalloproteinases (MMPs) in the context of chronic inflammatory conditions like Crohn's disease. frontiersin.org

Contributions to Tumorigenesis and Cancer Progression

The intricate link between chronic inflammation and cancer positions MK2 as a significant contributor to tumor development and progression. tandfonline.comnih.gov The pathway's role in promoting a pro-inflammatory tumor microenvironment is a key mechanism through which it supports tumorigenesis. jscimedcentral.comnih.gov MK2 activity within myeloid cells, for instance, promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2-like phenotype. jscimedcentral.comresearchgate.netnih.gov These M2 macrophages support tumor growth by various means, including the promotion of angiogenesis—the formation of new blood vessels that supply the tumor with nutrients and oxygen. jscimedcentral.comtandfonline.comnih.gov

MK2 signaling also directly impacts cancer cell behavior, enhancing survival, migration, and invasion, which are critical steps in metastasis. tandfonline.comtandfonline.comnih.gov Studies have shown that MK2 expression is often elevated in advanced cancers and can be correlated with poorer prognoses and higher rates of recurrence. tandfonline.com In head and neck squamous cell carcinoma, for example, MK2 has been found to regulate tumor cell migration and invasion. tandfonline.comnih.gov

Furthermore, MK2 plays a role in the cellular response to DNA damage, a critical aspect of cancer therapy. tandfonline.comnih.gov By regulating the DNA damage response, MK2 can protect cancer cells from the effects of chemotherapy and radiotherapy. tandfonline.comnih.gov Consequently, inhibition of MK2 has shown promise in preclinical studies as a strategy to sensitize cancer cells to these treatments, thereby reducing tumor growth and metastasis. tandfonline.comresearchgate.net However, the function of MK2 can be highly context-dependent. In glioblastoma, for instance, the effect of MK2 inhibition on tumor progression is influenced by the mutational status of the tumor suppressor protein p53. ijmcmed.org

The role of MK2 extends to suppressing the anti-tumor immune response. In gastrointestinal cancers, MK2 has been shown to drive disease progression by inhibiting the cytotoxic function of CD8+ T cells, which are essential for killing cancer cells. researchgate.netnih.gov This immunosuppressive function further solidifies MK2 as a multifaceted promoter of cancer.

Mediation of Cellular Stress Responses

The p38/MK2 pathway is a cornerstone of the cellular stress response, activated by a broad spectrum of stressors such as oxidative stress, DNA damage, osmotic shock, and heat shock. researchgate.netnih.govnih.govresearchgate.net The nature of the cellular response is finely tuned by the dynamics of p38/MK2 activation. tandfonline.com Transient activation of the pathway typically promotes cell survival and adaptation, allowing the cell to recover and return to homeostasis. tandfonline.comnih.gov In contrast, strong or sustained activation leads to a different fate: the irreversible degradation of MK2, a process mediated by the E3 ubiquitin ligase MDM2, which ultimately culminates in programmed cell death. tandfonline.comnih.govnih.govnih.gov This makes MK2 a molecular sensor of stress intensity, dictating a life-or-death decision for the cell. mmu.ac.uk

In the context of genotoxic stress, MK2 acts as a critical effector kinase. It is activated downstream of the primary DNA damage sensors, ATM and ATR, and participates in enforcing cell cycle checkpoints. jscimedcentral.com For instance, MK2 can phosphorylate and inhibit the Cdc25 family of phosphatases, which are required for cell cycle progression, thus providing time for DNA repair. jscimedcentral.com Research has also shown that MK2 is necessary for the slowing of DNA replication forks and the accumulation of DNA damage signals when cells encounter replicative stress, for example, from DNA-damaging agents. tandfonline.com

Upon activation by stress, MK2 translocates from the nucleus to the cytoplasm. jscimedcentral.com In the cytoplasm, it carries out key regulatory functions, including the stabilization of mRNAs for various stress-response proteins, notably inflammatory cytokines. researchgate.net One of its well-characterized substrates is the small heat shock protein 27 (HSP27). ijmcmed.org Phosphorylation of HSP27 by MK2 modulates its function in regulating actin cytoskeleton dynamics and also contributes to cellular protection through its antioxidant properties. researchgate.net Furthermore, sustained activation of the p38/MK2 pathway can induce significant metabolic alterations, including an increase in mitochondrial respiration and the production of reactive oxygen species (ROS), which can contribute to cell death under severe stress conditions. frontiersin.org

Involvement in Neurodegenerative Pathways

Emerging evidence strongly implicates the p38/MK2 signaling pathway in the pathogenesis of major neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). tandfonline.comtandfonline.comjscimedcentral.com A common thread linking these diseases is chronic neuroinflammation, a process in which the p38/MK2 axis plays a central regulatory role. mmu.ac.uktandfonline.com

In the central nervous system, MK2 is expressed in neurons and glial cells, such as microglia and astrocytes. tandfonline.comtandfonline.com Pathological stimuli characteristic of neurodegenerative diseases, such as the accumulation of amyloid-beta (Aβ) plaques in AD or aggregated α-synuclein in PD, can trigger the activation of the p38/MK2 pathway in these cells. tandfonline.comtandfonline.comnih.gov This activation leads to a heightened inflammatory state, characterized by the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as other neurotoxic factors. nih.govnih.govnih.gov This sustained neuroinflammatory environment is detrimental to neuronal health and contributes directly to the progressive neurodegeneration seen in these conditions. nih.gov

In the context of AD, MK2 activation is not only a consequence of Aβ deposition but also a contributor to the vicious cycle of pathology. The inflammatory mediators produced downstream of MK2 can, in turn, enhance the generation of Aβ and also promote the hyperphosphorylation of the tau protein, which forms the neurofibrillary tangles—the other major hallmark of AD. tandfonline.comresearchgate.netjscimedcentral.com

Similarly, in models of PD, activation of the p38/MK2 pathway by neurotoxins or α-synuclein aggregates is linked to the death of dopaminergic neurons, the primary cell type lost in this disease. tandfonline.comnih.gov

Crucially, preclinical studies have demonstrated that genetic deletion or pharmacological inhibition of MK2 confers significant neuroprotection in animal models of both AD and PD. tandfonline.comnih.gov MK2-deficient mice or those treated with MK2 inhibitors show reduced neuroinflammation, attenuated neuronal loss, and improvements in cognitive and motor functions. tandfonline.comtandfonline.comnih.gov This has positioned MK2 as a promising therapeutic target. Targeting MK2 is considered a potentially safer alternative to inhibiting the upstream p38 kinase, as it may offer a more focused anti-inflammatory effect while avoiding the broader systemic side effects associated with p38 inhibitors. tandfonline.comtandfonline.comnih.gov Beyond inflammation, the p38/MK2 axis also plays a role in synaptic plasticity, and its dysregulation is thought to contribute to the synaptic dysfunction and cognitive decline observed in these devastating diseases. mmu.ac.ukfrontiersin.org

Mechanisms of Action of Mk2 Inhibitors

ATP-Competitive MK2 Inhibition

ATP-competitive inhibitors represent a common strategy in kinase inhibition. These molecules bind to the ATP-binding site of MK2, competing with intracellular ATP for access nih.gov. By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation of MK2 substrates and thus inhibit kinase activity nih.gov.

However, developing highly selective and potent ATP-competitive MK2 inhibitors presents challenges. The ATP-binding site of MK2 shares structural similarities with that of other kinases, including MK3, MK5, PKA, and CDK2, which can lead to off-target effects and affect selectivity nih.gov. Furthermore, the high cellular concentration of ATP (up to 5 mM) and the relatively high affinity of ATP for MK2 necessitate high concentrations of ATP-competitive inhibitors to achieve effective cellular activity, potentially reducing their cellular potency and bioavailability nih.govnih.govnirmauni.ac.in. Despite these challenges, significant efforts have been made to develop ATP-competitive MK2 inhibitors with improved efficacy and safety profiles nih.gov.

Non-ATP Competitive MK2 Inhibition

Non-ATP competitive MK2 inhibitors bind to a site on the kinase that is distinct from the ATP-binding site nih.govacs.org. This mode of inhibition offers potential advantages over ATP-competitive inhibitors, particularly in overcoming the challenge of competing with high intracellular ATP concentrations nih.govnirmauni.ac.in. By binding to an allosteric site or interfering with conformational changes required for activity, these inhibitors can modulate MK2 function independently of ATP levels, potentially leading to improved selectivity and cellular potency nih.govacs.org.

Research efforts have focused on identifying and optimizing non-ATP competitive MK2 inhibitors. For example, a series of dihydrooxadiazoles has been explored as non-ATP competitive inhibitors, with compound 38 identified as having potent enzymatic and good cellular potency nih.gov. Another series based on a furan-2-carboxamide scaffold was discovered through high-throughput screening and showed promising results in inhibiting pro-inflammatory cytokine secretion nirmauni.ac.inacs.org. These compounds demonstrated a non-ATP competitive binding mode, suggesting that targeting sites outside the ATP pocket could lead to highly selective MK2 inhibitors acs.org.

Allosteric Modulation and Inhibition of MK2

Allosteric modulation involves the binding of a molecule to a site on the protein that is spatially distinct from the active site, inducing a conformational change that affects the protein's activity plos.orgmedchemexpress.com. Allosteric inhibitors of MK2 can function by stabilizing an inactive conformation of the kinase or by interfering with the conformational dynamics required for substrate binding or catalysis plos.org.

The interaction between p38MAPK and MK2 itself involves allosteric effects. MK2 has been shown to play a dual role as both a substrate and a modulator of p38α, partly due to its ability to form heterodimers that can influence the conformation and activity of p38α plos.org. Peptides derived from the regulatory loop of MK2 that interacts with p38α have demonstrated inhibitory capabilities on p38α-dependent phosphorylation, suggesting that this interaction can allosterically modulate p38α activity plos.org.

Allosteric inhibitors targeting MK2 or the p38MAPK-MK2 complex represent a novel approach to modulating this pathway. For instance, ATI-450 is described as an allosteric inhibitor that binds to the interface of the p38MAPK-MK2 complex, locking MK2 in an inactive conformation and selectively inhibiting the phosphorylation of MK2 by p38MAPK dovepress.comnih.gov. This mechanism allows ATI-450 to selectively block the p38α-MK2 axis while sparing other effectors of p38α nih.gov. Another allosteric MK2 inhibitor, compound 28, has shown benefits in improving glucose homeostasis and insulin (B600854) sensitivity in obese mice nih.gov.

Inhibition of p38MAPK-MK2 Biomolecular Complex Formation

The activation of MK2 by p38MAPK requires the formation of a stable biomolecular complex between the two kinases dovepress.complos.org. Inhibitors can target this interaction to prevent the phosphorylation and activation of MK2. This mechanism is distinct from directly inhibiting the kinase activity of MK2 or p38MAPK.

Some inhibitors are designed to bind specifically to the interface formed by p38MAPK and MK2 when they complex dovepress.comnih.gov. By binding to this interface, these inhibitors can disrupt or prevent the formation of the active complex, thereby inhibiting the phosphorylation of MK2 by p38MAPK dovepress.comnih.govcancer.gov. ATI-450, for example, targets the modified p38MAPK ATP binding pocket and the juxtaposed MK2 region formed upon complex formation dovepress.com. Its higher affinity for the complex compared to either kinase alone contributes to its selectivity in inhibiting p38MAPK phosphorylation of MK2 dovepress.com. This selective inhibition of the p38α-MK2 complex has been shown to decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by promoting mRNA instability nih.gov.

Direct and Indirect Impact on Upstream and Downstream Signaling Cascades

Inhibiting MK2 can have both direct and indirect effects on the broader signaling networks in which it participates. Directly, MK2 inhibitors prevent the phosphorylation of MK2's downstream substrates, which include proteins involved in mRNA stability (e.g., tristetraprolin - TTP), actin dynamics, and cell cycle regulation nih.govdovepress.comahajournals.orgnih.gov. Inhibition of TTP phosphorylation by MK2, for example, leads to decreased TTP stability and reduced levels of pro-inflammatory cytokine mRNA, ultimately lowering cytokine production dovepress.comnih.govnih.gov.

Indirectly, MK2 inhibition can influence upstream signaling components and other pathways. While MK2 is primarily activated by p38MAPK, inhibiting MK2 can sometimes lead to a partial decrease in p38MAPK levels due to destabilization nih.gov. Furthermore, the p38MAPK-MK2 pathway interacts with other signaling cascades. For instance, MK2 has been shown to activate AKT in multiple myeloma cells, and inhibiting MK2 can abolish this activation frontiersin.org. In glioblastoma cells, MK2 inhibition has been shown to affect the HDM2-p53 pathway by reducing HDM2 phosphorylation, leading to increased stability of both wild-type and mutated p53 mdpi.com. This can influence cell cycle progression and induce senescence in a p53-dependent manner mdpi.com.

Research findings illustrate these impacts:

Inhibition of MK2 by ATI-450 demonstrated concentration- and dose-dependent modulation of the target biomarker p-HSP27 and inhibition of the production of TNF-α, IL-1β, IL-6, and IL-8 dovepress.com.

Studies with the this compound PF-3644022 showed dose-dependent inhibition of TNF-α and IL-6 release from LPS-stimulated PBMCs biorxiv.org.

In pulmonary hypertension models, MK2 inhibition by siRNA or the peptide MMI-0100 decreased MK2 phosphorylation and reduced inflammatory markers ahajournals.org. MMI-0100 also improved pulmonary vascular remodeling and relaxation, potentially by influencing eNOS signaling ahajournals.org.

In multiple myeloma, an this compound (this compound IV) reduced the phosphorylation of AKT, suggesting an indirect impact on the AKT pathway frontiersin.org.

These examples highlight the complex interplay between MK2 inhibition and various cellular signaling networks, underscoring the potential for both targeted effects on MK2 substrates and broader influences on interconnected pathways.

Data Tables

| Inhibitor Name | Mechanism of Action | Key Findings | PubChem CID |

| ATI-450 | Allosteric (p38MAPK-MK2 complex interface binding) | Selectively inhibits p38MAPK phosphorylation of MK2; Inhibits TNF-α, IL-1β, IL-6, IL-8 production; Efficacy in animal models dovepress.comnih.gov. | 86291496 guidetomalariapharmacology.orgguidetopharmacology.org |

| PF-3644022 | ATP-Competitive | Potent this compound (Ki = 3 nM); Inhibits TNFα and IL-6 production; Good selectivity researchgate.net. Dose-dependent inhibition of TNF-α release biorxiv.org. | Not readily available in search results, but mentioned as a known compound. |

| CMPD1 | Non-ATP Competitive (inhibits MK2 activation) | Prevents phosphorylation and activation of MK2 via binding to p38-MAPK (Ki 330 nM); Cytotoxic effects in glioblastoma cells (may be off-target) nih.govmonash.edu. | Not readily available in search results. |

| This compound III (MK2i) | ATP-Competitive | Inhibits MK2 (IC50 126 nM); Potently inhibits MK2-dependent phosphorylation of Hsp27; Limited cytotoxicity alone nih.govmonash.edu. | Not readily available in search results. |

| Compound 38 | Non-ATP Competitive | Potent enzymatic activity and good cellular potency (dihydrooxadiazole series) nih.gov. | Not readily available in search results. |

| CC-99677 | Irreversible Inhibitor | Sustained reduction of TNF-α and other cytokines; Dose-dependent increases in target engagement nih.govthe-rheumatologist.org. | Not readily available in search results. |

| MMI-0100 | Peptide Inhibitor | Decreased MK2 phosphorylation and inflammatory markers in pulmonary hypertension; Improved vascular remodeling ahajournals.org. | Not readily available in search results. |

| This compound IV | Unspecified (used in MM studies) | Inhibitory action on MM growth and drug-resistance; Reduced pAKT expression; Improved survival in mouse models frontiersin.org. | Not readily available in search results. |

Structure Activity Relationship Sar Studies and Rational Inhibitor Design of Mk2 Inhibitors

Computational and Structure-Based Drug Design Approaches

Computational methods and structure-based drug design (SBDD) play a vital role in the identification and optimization of MK2 inhibitors. These approaches utilize the three-dimensional structure of MK2 to design molecules that can bind effectively to its active or allosteric sites. frontiersin.org

Ligand-based drug design (LBDD) is particularly useful when the 3D structure of the target protein is not available or not well-defined. frontiersin.org LBDD methods rely on the knowledge of existing active compounds to derive models that describe the essential molecular features (pharmacophore) required for biological activity or to build quantitative structure-activity relationship (QSAR) models. frontiersin.orgfrontiersin.org

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), correlate the variations in 3D chemical fields around a set of ligands with their biological activities. researcher.lifeacs.org This can provide insights into the steric and electronic requirements for potent MK2 inhibition. Pharmacophore modeling identifies and represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are essential for a ligand to bind to its target and elicit a biological response. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov For MK2 inhibitors, pharmacophore models have been generated to guide the design of novel compounds with improved activity and selectivity. acs.orgresearchgate.net For instance, studies have suggested that specific pharmacophoric features, including hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic feature, are essential for MK2 ligand binding. acs.org

Receptor-based drug design (SBDD) utilizes the known 3D structure of the target protein, MK2, to design and optimize inhibitors. frontiersin.org X-ray crystallography has been instrumental in providing high-resolution structures of MK2, often in complex with inhibitors, offering detailed insights into the binding interactions and the conformation of the protein and ligand. nih.govresearchgate.netnih.govrcsb.orgthebiogrid.orgresearchgate.netnih.govpdbj.org These structures reveal the architecture of the ATP-binding site, where many inhibitors bind competitively with ATP, as well as potential allosteric sites. nih.govnirmauni.ac.inresearchgate.net

Molecular docking is a widely used SBDD technique that predicts the preferred binding orientation and affinity of a ligand within the target's binding site. mdpi.comfrontiersin.org By simulating the interaction between potential inhibitors and MK2, docking studies can help prioritize compounds for synthesis and provide a rationale for observed SAR. researchgate.net Crystallographic analysis of MK2-inhibitor complexes allows for the visualization of specific interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, which are crucial for high-affinity binding. researchgate.netnih.gov This structural information is then used to guide the rational design of new inhibitors with optimized interactions. nih.govnih.govnih.gov For example, crystal structures have shown that some inhibitors bind in a unique mode near the p-loop and hinge region of MK2. researchgate.net The binding site of MK2 has been described as potentially ideal for molecular docking studies due to a distinct interaction model. acs.org

Novel Scaffold Identification and Optimization

The identification of novel chemical scaffolds is a crucial aspect of discovering new MK2 inhibitors, particularly to overcome limitations associated with existing chemotypes, such as off-target activity or poor pharmacokinetic properties. nirmauni.ac.innih.gov SAR studies are then applied to optimize these novel scaffolds for improved potency, selectivity, and drug-like properties.

Pyrrolopyridine derivatives have been explored as a class of MK2 inhibitors. nih.govdoi.org SAR studies on these scaffolds have aimed to identify modifications that enhance their inhibitory activity against MK2 and improve their selectivity over other kinases. These studies often involve systematic variations of substituents on the pyrrolopyridine core and evaluation of the resulting changes in potency. While specific detailed SAR data for pyrrolopyridine scaffolds from the provided sources is limited, their identification as a class of MK2 inhibitors highlights ongoing efforts to explore diverse chemical space. doi.org

3-Aminopyrazole (B16455) derivatives represent another class of compounds investigated as MK2 inhibitors. pdbj.orgnih.govmdpi.com Scaffold hopping strategies have led to the discovery of novel 3-aminopyrazole inhibitors of MK2. pdbj.orgnih.govmdpi.comcapes.gov.brbhsai.org SAR studies on these compounds have revealed important structural features for activity. For instance, an indole (B1671886) moiety attached to the N1 position of the pyrazole (B372694) ring in one series of 3-aminopyrazoles significantly improved activity. nih.gov Crystallographic studies of an MK2 complex with a 3-aminopyrazole inhibitor showed an unusual binding conformation where the indole ring inserted into a ligand-induced hydrophobic pocket near the hinge region, forming an additional hydrogen bond interaction. nih.gov This highlights the importance of specific substituents and their interactions with the protein for enhanced binding and selectivity.

Benzothiophene (B83047) derivatives have also been developed and evaluated as MK2 inhibitors. nirmauni.ac.inresearchgate.netdoi.orgresearchgate.netrsc.org SAR studies on benzothiophene scaffolds have focused on improving kinase selectivity and cellular potency. researchgate.netresearchgate.net For example, modifications to the hinge binding element and the addition of selectivity-promoting substituents have led to increased MK2 enzyme potency and cellular activity. doi.org PF-3644022, a potent and selective benzothiophene MK2 inhibitor, demonstrates the success of this approach, showing high potency against MK2 (Ki = 3 nM) and good selectivity over a panel of kinases. researchgate.netdoi.orgresearchgate.nettocris.commedchemexpress.com Crystallographic data for benzothiophene inhibitors bound to MK2 have provided a structural rationale for their potency and selectivity. researchgate.net The aryl ring in these inhibitors has been shown to make important van der Waals contacts with residues in the binding site. researchgate.net

Here is a table summarizing some of the mentioned compounds and their reported activities:

| Compound Name / Scaffold Type | MK2 IC₅₀ / Kᵢ | Cellular Activity (e.g., TNFα inhibition IC₅₀) | Binding Mode | Reference(s) |

| MK-25 (this compound IV) | 110 nM (IC₅₀) | 4 µM (TNFα release EC₅₀) | Noncompetitive | nih.govfrontiersin.orgglpbio.com |

| MMI-0100 | Not specified | Not specified | Substrate-binding | nih.gov |

| TEI-I01800 | 8.5 nM (IC₅₀) | Not specified | ATP-competitive (?) | nih.govrcsb.orgthebiogrid.orgcaymanchem.com |

| Compound 28 (Non-ATP competitive) | 8 nM (IC₅₀) | 310 nM (EC₅₀) | Non-ATP competitive | capes.gov.br |

| PF-3644022 (Benzothiophene) | 3 nM (Kᵢ), 5.2 nM (IC₅₀) | 160 nM (TNFα production IC₅₀ in U937 cells/PBMCs) | ATP-competitive | researchgate.netdoi.orgresearchgate.nettocris.commedchemexpress.com |

| MK2-IN-3 hydrate | 0.85 nM (IC₅₀) | 4.4 µM (TNFα production IC₅₀ in U397 cells) | ATP-competitive | medchemexpress.com |

| 3-Aminopyrazole 9a (Indole-substituted) | Not specified | Inhibits intracellular HSP27 phosphorylation and LPS-induced TNFα release | ATP-competitive with unusual indole binding | nih.gov |

Furan-2-carboxyamide Scaffolds

Furan-2-carboxyamide scaffolds have emerged as a class of non-ATP-competitive MK2 inhibitors. The discovery of this scaffold was facilitated by high-throughput screening using techniques such as affinity selection-mass spectrometry. nirmauni.ac.innih.govresearchgate.netcapes.gov.brnih.gov Initial compounds from this series demonstrated promising results in inhibiting the secretion of pro-inflammatory cytokines like TNF-α and IL-6. nirmauni.ac.in

SAR studies on the furan-2-carboxyamide scaffold have focused on optimizing biochemical and cellular potencies. nih.govcapes.gov.br Medicinal chemistry efforts have led to significant improvements in the activity of these compounds. nih.govcapes.gov.br For instance, N-alkylation of a furan-2-carboxamide lead compound, identified as compound 16 in one study, resulted in a MK2 IC₅₀ of 0.11 μM and inhibited LPS-stimulated TNFα production in THP-1 cells with an EC₅₀ of 4.4 μM. rsc.org This compound also showed good selectivity against a panel of kinases. rsc.org The non-ATP-competitive binding mode of this series, confirmed by biophysical and biochemical studies including NMR, is a key feature that contributes to their selectivity and potential for lead optimization. nih.govcapes.gov.brnih.gov Targeting a site outside the highly conserved ATP pocket allows for the design of inhibitors with improved specificity. nih.govcapes.gov.br

Dihydrooxadiazole Series

The dihydrooxadiazole series represents another class of non-ATP-competitive MK2 inhibitors. nih.govnih.gov This series was developed through the structure optimization of lead compounds, often originating from other scaffolds like the furan-2-carboxamide. nih.gov The modification of the core linkage to form a heterocyclic ring, such as a dihydrooxadiazole, was explored to fix the conformation of the rotameric amide bond present in precursor structures. nih.gov

Detailed SAR studies of the dihydrooxadiazole series have led to the identification of potent inhibitors. nih.govnih.gov For example, compound 38 from this series was identified as a non-ATP-competitive this compound exhibiting potent enzymatic activity and good cellular potency. nih.govnih.gov The non-ATP-competitive nature of these inhibitors allows them to bind to MK2 independently of the high intracellular ATP concentrations, potentially offering advantages in terms of selectivity and cellular efficacy compared to ATP-competitive inhibitors. nih.govnih.gov

Pyrrolone-Fused Benzosuberene Analogues

Pyrrolone-fused benzosuberene (PfBS) analogues have been investigated as MK2 inhibitors, particularly in the context of head and neck squamous cell carcinoma (HNSCC). kcl.ac.uknih.govresearchgate.netresearcher.lifetandfonline.com These compounds are synthesized through approaches utilizing precursors like dibromo-substituted benzosuberene. nih.govtandfonline.com

In silico studies, including molecular docking and pharmacophore modeling, have indicated the MK2-inhibitory potential of PfBS analogues. nih.govtandfonline.com Surface plasmon resonance (SPR) analysis has been used to determine the binding affinity and kinetics of these analogues with MK2, revealing effective high binding affinity. nih.govtandfonline.com SPR-mediated in-solution inhibition assays have further established their MK2-inhibition properties by demonstrating the abrogation of the MK2-Hsp27 interaction, a key downstream event of MK2 activity. nih.govtandfonline.com In vitro studies in HNSCC cells have validated these findings, showing that PfBS analogues can inhibit MK2 activation and downstream effects like TNF-α induction. nih.govtandfonline.com

Strategies for Enhancing Selectivity Profiles of MK2 Inhibitors

Achieving high selectivity is a critical aspect of developing MK2 inhibitors to avoid off-target effects and potential toxicities associated with inhibiting other kinases. Strategies for enhancing selectivity often involve rational design based on the structural differences between MK2 and other kinases, particularly its upstream activator p38α and other kinases in related pathways. nih.govcapes.gov.brnih.govnih.gov

Differentiation from p38α Inhibitors

A major challenge in developing MK2 inhibitors is achieving selectivity over p38α, as p38α is the primary kinase that phosphorylates and activates MK2. nih.govtandfonline.comresearchgate.net Direct inhibition of p38α has faced limitations in clinical trials due to dose-dependent toxicities and broad involvement in various cellular processes. nih.govnih.gov Targeting MK2 downstream of p38α is hypothesized to offer a more specific therapeutic approach with potentially fewer side effects. nih.govresearchgate.netnih.govnih.govtandfonline.com

Strategies for differentiating MK2 inhibitors from p38α inhibitors often leverage the differences in their binding sites and activation mechanisms. Non-ATP-competitive MK2 inhibitors, which bind outside the ATP pocket, offer a distinct advantage in achieving selectivity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding site shared by many kinases. nih.govcapes.gov.brnih.govnih.govacs.org Structural analysis of MK2-inhibitor complexes has provided insights into unique binding modes that can be exploited for selective inhibitor design. researchgate.netresearchgate.net For instance, some inhibitors can induce conformational changes in MK2, such as altering the secondary structure of the Gly-rich loop, which can be leveraged for selective binding. researchgate.netresearchgate.net

Furthermore, inhibitors designed to target the p38α-MK2 complex interface, rather than the catalytic site of either kinase, represent another strategy for achieving selective inhibition of the p38α-MK2 pathway while sparing other p38α-mediated functions. nih.govresearchgate.netnih.gov Such inhibitors can selectively block the phosphorylation of MK2 by p38α. researchgate.netdovepress.com Studies have shown that some inhibitors of the p38α-MK2 complex exhibit high potency and selectivity for this complex compared to p38α interactions with other substrates like PRAK and ATF2. researchgate.netnih.gov

Specificity against Other Kinases (e.g., CDK2, ERK, JNK)

Beyond differentiating from p38α, achieving specificity against other kinases, including those in related MAPK pathways (ERK, JNK) and cell cycle-related kinases (CDK2), is crucial for minimizing off-target effects. researchgate.netpdbj.orgmedchemexpress.comnih.govresearchgate.net

SAR studies and rational design efforts aim to identify chemical features that confer selectivity for MK2 over these other kinases. This often involves understanding the structural differences in the binding pockets and surrounding regions of MK2 compared to CDK2, ERK, and JNK. For example, crystal structures of MK2 in complex with inhibitors have revealed details about the interactions that contribute to selective binding. researchgate.netpdbj.org

Studies evaluating the selectivity profiles of MK2 inhibitors against kinase panels have shown that some compounds exhibit good specificity. rsc.orgresearchgate.netpdbj.orgmedchemexpress.comnih.govresearchgate.net For instance, certain pyrrolopyridine inhibitors have demonstrated IC₅₀ values in the nanomolar range for MK2 and good selectivity profiles against kinases including CDK2, ERK, JNK, and p38. pdbj.orgnih.govresearchgate.net Similarly, some MK2 inhibitors like MK2-IN-3 have shown significant selectivity over MK-3, MK-5, ERK2, MNK1, p38α, MSK1, MSK2, CDK2, and JNK2. medchemexpress.com The non-ATP-competitive binding mode is a key factor enabling high selectivity against the human kinome for certain this compound series. nih.govcapes.gov.br

Optimization of Pharmacokinetic Properties for Research Compounds

Optimizing the pharmacokinetic (PK) properties of MK2 inhibitors is essential for their successful development as research tools and potential therapeutic agents. Inadequate absorption, distribution, metabolism, and excretion (ADME) properties have been a significant hurdle in advancing MK2 inhibitors to clinical trials. kcl.ac.ukresearchgate.netresearcher.lifeacs.orgacs.orgnovartis.comresearchgate.netnih.gov